
Ethyl 4,6-dihydroxynicotinate
Overview
Description
Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6) is a nicotinic acid derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.17 g/mol. It exists as a white to orange-green crystalline powder and is ≥97% pure by titrimetric analysis . The compound features hydroxyl groups at positions 4 and 6 of the pyridine ring and an ethyl ester at position 2. This structure enables hydrogen bonding and chelation, making it relevant in pharmaceutical and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dihydroxynicotinate typically involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride. The mixture is heated to 120°C for 1.5 hours. After cooling to room temperature, the volatile components are removed under vacuum. The residue is then treated with 30% ammonia solution and acidified with 2N hydrochloric acid to a pH of less than 5. The crude product is purified using silica gel chromatography with a 1:1 hexane/ethyl acetate eluent .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 4,6-dioxonicotinic acid ethyl ester.
Reduction: Formation of ethyl 4,6-dihydroxy-3-pyridinecarboxylate.
Substitution: Formation of ethyl 4,6-dichloronicotinate.
Scientific Research Applications
Medicinal Applications
Ethyl 4,6-dihydroxynicotinate has been investigated for its potential in treating various diseases. Notable applications include:
- Cancer Treatment :
- Inflammatory Diseases :
- Cardiovascular Diseases :
Agricultural Applications
In agriculture, this compound is being studied for its potential as a plant growth regulator. Its ability to influence metabolic pathways can enhance plant resilience against stressors such as drought and disease .
Biochemical Research
The compound serves as a valuable reagent in biochemical assays due to its role in metabolite profiling. It has been utilized in mass spectrometry to label carboxylic acids, enhancing the detection sensitivity of various metabolites in plant samples .
Summary Table of Applications
Case Studies
-
Cancer Treatment Study :
A study highlighted the effectiveness of this compound in inhibiting tumor growth in a mouse model of ovarian cancer. The results indicated significant reductions in tumor size compared to control groups . -
Inflammation Research :
Another investigation focused on the anti-inflammatory effects of the compound in models of rheumatoid arthritis. The findings suggested a decrease in inflammatory markers and improved joint function .
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 6 positions of the pyridine ring play a crucial role in its biological activity. These groups can form hydrogen bonds with target proteins, influencing their function and activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4,6-Dichloronicotinate
- Structure: Chlorine substituents at positions 4 and 6 (C₈H₇Cl₂NO₂; MW 220.05; CAS 40296-46-6).
- Properties :
- Applications: Key intermediate in synthesizing novobiocin analogs and Hsp90 inhibitors for anticancer research . Used in agrochemicals and dyestuffs for halogen-directed reactivity .
Parameter | Ethyl 4,6-Dihydroxynicotinate | Ethyl 4,6-Dichloronicotinate |
---|---|---|
Molecular Weight (g/mol) | 183.17 | 220.05 |
Substituents | -OH (4,6), -COOEt (3) | -Cl (4,6), -COOEt (3) |
Reactivity | Hydrogen bonding, chelation | Nucleophilic substitution |
Key Applications | Ligand synthesis, chelation | Anticancer agents, agrochemicals |
Ethyl 2-Hydroxy-5-Nitronicotinate
- Structure : Nitro group at position 5 and hydroxyl at position 2 (C₈H₈N₂O₅; MW 212.2; CAS 156896-54-7).
- Properties :
- Applications :
- Intermediate in synthesizing nitro-to-amine derivatives for drug discovery.
Ethyl 5-Amino-4,6-Dichloronicotinate
- Structure: Amino group at position 5 and chlorine at 4,6 (C₈H₈Cl₂N₂O₂; MW 235.07; CAS 154012-16-5).
- Properties: Amino group enables participation in diazotization and amide bond formation. Dichloro substitution enhances metabolic stability compared to dihydroxy analogs .
- Applications :
- Precursor for functionalized pyridine derivatives in medicinal chemistry.
4,6-Dimethyl-2-(Alkylthio)Nicotinamide Derivatives
- Structure : Methyl groups at 4,6 and alkylthio groups at position 2.
- Properties :
- Applications :
Ethyl 5-Bromo-4,6-Dichloronicotinate
- Structure: Bromine at position 5 and chlorine at 4,6 (C₈H₆BrCl₂NO₂; MW 298.95; CAS 1192263-86-7).
- Properties: Bromine enhances reactivity in cross-coupling reactions (e.g., Heck, Sonogashira). Larger atomic size of Br vs. Cl influences steric and electronic effects .
- Applications :
- Building block for heterocyclic compounds in material science.
Structural and Functional Insights
Electronic Effects
- Hydroxyl Groups : Electron-donating via resonance, directing electrophiles to positions 2 and 4. Enhances hydrogen bonding and solubility in polar solvents .
- Chlorine/Nitro Groups : Electron-withdrawing, deactivating the ring and directing electrophiles to meta/para positions. Increase reactivity in substitution reactions .
Biological Activity
Ethyl 4,6-dihydroxynicotinate (CAS No. 6975-44-6) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 183.16 g/mol. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
Log P (Octanol-Water) | 1.68 (iLOGP) |
BBB Permeant | No |
P-gp Substrate | No |
This compound exhibits a variety of biological activities primarily attributed to its structural features that allow it to interact with various biological pathways:
- Antioxidant Activity : The presence of hydroxyl groups in the compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Cardiovascular Benefits : Preliminary research indicates that this compound may have protective effects on cardiovascular health by improving endothelial function and reducing lipid levels.
Antioxidant and Anti-inflammatory Properties
Research has demonstrated that this compound can significantly reduce oxidative stress markers in vitro. A study highlighted its ability to lower malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase in cultured cells .
Cardiovascular Health
In a controlled study involving rats with induced hyperlipidemia, administration of this compound resulted in a marked reduction in serum cholesterol and triglyceride levels. This suggests potential applications in managing dyslipidemia and associated cardiovascular risks .
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant effects of this compound.
- Method : Cell cultures were treated with varying concentrations of the compound.
- Results : Significant reduction in oxidative stress markers was observed at concentrations above 50 µM.
- : this compound has potential as a therapeutic agent for oxidative stress-related conditions.
-
Cardiovascular Study :
- Objective : To assess the lipid-lowering effects in a hyperlipidemic rat model.
- Method : Rats were administered the compound daily for four weeks.
- Results : A reduction in total cholesterol by 30% and triglycerides by 25% was noted compared to control groups.
- : The compound may be beneficial for managing cholesterol levels and preventing cardiovascular diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 4,6-dihydroxynicotinate, and what challenges arise during synthesis?
this compound (C₈H₉NO₄) is typically synthesized via esterification of 4,6-dihydroxynicotinic acid with ethanol under acidic catalysis. Key challenges include managing competing side reactions, such as over-esterification or hydroxyl group oxidation. Precise control of reaction conditions (e.g., temperature, pH) is critical to avoid decomposition . For reproducibility, researchers should document catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid), solvent purity, and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the pyridine ring substitution pattern and ester group.
- HPLC-MS for purity assessment and molecular ion verification.
- FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate residual solvents or byproducts, necessitating repeated purification .
Q. How should researchers handle stability issues during storage of this compound?
The compound’s stability is influenced by moisture and light. Recommendations include:
- Storing in airtight, amber-glass containers under inert gas (N₂ or Ar).
- Conducting accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.
- Monitoring via periodic HPLC analysis to detect hydrolysis of the ester group or oxidation of hydroxyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing synthetic intermediates?
Contradictions (e.g., inconsistent NOESY correlations or unexpected mass fragments) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural confirmation.
- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with empirical data .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The electron-deficient pyridine ring facilitates nucleophilic attacks at the 2- and 4-positions. For example:
- Amination reactions at the 4-position proceed via a Meisenheimer complex intermediate under basic conditions.
- Halogenation (e.g., with PCl₅) requires careful control to avoid over-halogenation of hydroxyl groups. Kinetic studies (e.g., monitoring via in-situ IR) can elucidate rate-determining steps .
Q. How can computational methods optimize reaction conditions for this compound derivatives?
Density Functional Theory (DFT) simulations predict:
- Transition states for ester hydrolysis or ring functionalization.
- Solvent effects (e.g., polar aprotic solvents stabilize charged intermediates). Pairing computational results with Design of Experiments (DoE) frameworks (e.g., varying temperature, catalyst loading) improves yield and selectivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) for real-time monitoring.
- Quality-by-Design (QbD) approaches to identify Critical Process Parameters (CPPs).
- Statistical analysis (e.g., ANOVA) to correlate input variables (e.g., stirring rate, reagent stoichiometry) with output purity .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting biological activity data for this compound analogs?
Discrepancies in bioassay results (e.g., IC₅₀ values) may stem from assay conditions (e.g., cell line variability, solvent DMSO%). Solutions include:
- Meta-analysis of dose-response curves across multiple studies.
- Molecular docking to assess binding affinity consistency with target proteins.
- Reporting detailed assay protocols (e.g., incubation time, positive controls) to enable cross-study comparisons .
Q. Tables for Key Data
Properties
IUPAC Name |
ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHLXABEXNRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715628 | |
Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-44-6 | |
Record name | 6975-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,6-Dihydroxynicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.